molecular formula C13H21NO3 B13017277 tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13017277
M. Wt: 239.31 g/mol
InChI Key: MNYIQAQSZOMQSX-UHFFFAOYSA-N
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Description

tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C12H19NO3. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H21NO3/c1-9-10(15)7-13(9)5-6-14(8-13)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3

InChI Key

MNYIQAQSZOMQSX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CC12CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl1-methyl-2-oxo-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both a tert-butyl ester and a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry .

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